molecular formula C16H19N3O4S B6422985 2-[(6,7-dimethoxyquinazolin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one CAS No. 924859-87-0

2-[(6,7-dimethoxyquinazolin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one

Cat. No. B6422985
CAS RN: 924859-87-0
M. Wt: 349.4 g/mol
InChI Key: TXZQNWDWQUWTFE-UHFFFAOYSA-N
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Description

2-[(6,7-dimethoxyquinazolin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one is a novel heterocyclic compound with a variety of potential applications in the field of medicinal chemistry. It is a structural analog of quinazoline, a common structural motif in many pharmaceuticals. This compound has been studied for its potential role in a variety of therapeutic interventions, including the treatment of cancer, inflammation, and other diseases. The aim of

Scientific Research Applications

2-[(6,7-dimethoxyquinazolin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one has been studied for its potential therapeutic applications in a variety of diseases. It has been investigated as a potential anti-cancer agent, with studies showing that it can inhibit the growth of a variety of cancer cell lines. It has also been studied for its potential anti-inflammatory properties, with studies showing that it can reduce inflammation and pain in animal models of inflammation. Additionally, it has been studied for its potential role in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

The mechanism of action of 2-[(6,7-dimethoxyquinazolin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes can lead to reduced inflammation and pain, as well as reduced cell proliferation and tumor growth. Additionally, it is believed to act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
2-[(6,7-dimethoxyquinazolin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and pain, as well as reduce cell proliferation and tumor growth. It has also been shown to reduce oxidative stress, scavenging free radicals and preventing cell damage. Additionally, it has been shown to reduce the levels of certain hormones, such as cortisol and adrenaline, which can have a calming effect.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(6,7-dimethoxyquinazolin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one in laboratory experiments include its low cost, ease of synthesis, and wide range of potential applications. Additionally, it is a relatively stable compound, making it suitable for long-term storage. The main limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of 2-[(6,7-dimethoxyquinazolin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one are still being explored. Future studies may focus on exploring its potential therapeutic applications in other diseases, such as diabetes, cardiovascular disease, and neurological disorders. Additionally, further studies may focus on exploring the mechanism of action of this compound and its potential interactions with other drugs. Finally, there may be potential for the development of new synthetic methods for the production of this compound, which could lead to improved yields and lower costs.

Synthesis Methods

2-[(6,7-dimethoxyquinazolin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one can be synthesized using a variety of methods. One of the most common methods involves the reaction of 6,7-dimethoxyquinazoline and morpholine in the presence of a base. This reaction can be performed in either an aqueous or organic solvent, such as methanol or acetonitrile. The reaction proceeds by a nucleophilic substitution mechanism, with the morpholine acting as the nucleophile and the 6,7-dimethoxyquinazoline acting as the electrophile. This method is simple and efficient, and can be scaled up for industrial production.

properties

IUPAC Name

2-(6,7-dimethoxyquinazolin-4-yl)sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-21-13-7-11-12(8-14(13)22-2)17-10-18-16(11)24-9-15(20)19-3-5-23-6-4-19/h7-8,10H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZQNWDWQUWTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)SCC(=O)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-morpholinoethanone

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